molecular formula C5H6BNO3 B12983102 3-Hydroxypyridine-4-boronic acid CAS No. 2096334-63-1

3-Hydroxypyridine-4-boronic acid

Cat. No.: B12983102
CAS No.: 2096334-63-1
M. Wt: 138.92 g/mol
InChI Key: PCEHDQYNRQGNAU-UHFFFAOYSA-N
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Description

3-Hydroxypyridine-4-boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of both a hydroxyl group and a boronic acid group attached to a pyridine ring. The unique combination of these functional groups makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxypyridine-4-boronic acid typically involves the borylation of 3-hydroxypyridine. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source and a palladium catalyst. The reaction is usually carried out under mild conditions, making it efficient and environmentally friendly .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The scalability of the Miyaura borylation process makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxypyridine-4-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of pyridine-4-aldehyde or pyridine-4-ketone.

    Reduction: Formation of boronate esters.

    Substitution: Formation of biaryl compounds.

Scientific Research Applications

3-Hydroxypyridine-4-boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxypyridine-4-boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions and biological applications. The boronic acid group can interact with enzymes and other proteins, affecting their activity and function .

Comparison with Similar Compounds

  • Phenylboronic acid
  • Pyridine-2-boronic acid
  • Pyridine-3-boronic acid

Comparison: 3-Hydroxypyridine-4-boronic acid is unique due to the presence of both a hydroxyl group and a boronic acid group on the pyridine ring. This combination enhances its reactivity and makes it more versatile compared to other boronic acids. The hydroxyl group provides additional sites for chemical modification, increasing its utility in various applications .

Properties

CAS No.

2096334-63-1

Molecular Formula

C5H6BNO3

Molecular Weight

138.92 g/mol

IUPAC Name

(3-hydroxypyridin-4-yl)boronic acid

InChI

InChI=1S/C5H6BNO3/c8-5-3-7-2-1-4(5)6(9)10/h1-3,8-10H

InChI Key

PCEHDQYNRQGNAU-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=NC=C1)O)(O)O

Origin of Product

United States

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